An In-depth Technical Guide to 3-Fluoro-2-morpholinopyridine-4-boronic acid
An In-depth Technical Guide to 3-Fluoro-2-morpholinopyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Fluoro-2-morpholinopyridine-4-boronic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on the compound's characteristics and handling.
Core Chemical Properties
3-Fluoro-2-morpholinopyridine-4-boronic acid, with the CAS number 1256355-28-8, is a substituted pyridinylboronic acid.[1][2][3] Its structure incorporates a fluorine atom, a morpholine ring, and a boronic acid functional group, making it a compound of interest for medicinal chemistry and organic synthesis. The presence of the boronic acid moiety allows for its use in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The fluorine substitution can enhance metabolic stability and bioavailability in potential drug candidates.[4]
| Property | Value | Source |
| CAS Number | 1256355-28-8 | [1][2][3] |
| Molecular Formula | C9H12BFN2O3 | [2][3] |
| Molecular Weight | 226.01 g/mol | [3] |
| Appearance | Not explicitly stated, but related compounds are typically white to off-white solids. | |
| Melting Point | No experimental data found. For analogous compounds such as 3-Fluoro-4-methoxyphenylboronic acid, the melting point is in the range of 206-211 °C. | [5] |
| Boiling Point | No experimental data found. | |
| Solubility | No specific data found. Generally, fluorinated pyridineboronic acids are soluble in polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol. They are sparingly soluble to insoluble in nonpolar solvents like toluene and hexanes. | |
| Storage Conditions | Store at 4-8°C. | [2] |
Spectroscopic Data
While specific experimental spectra for 3-Fluoro-2-morpholinopyridine-4-boronic acid are not publicly available in the search results, one supplier indicates the availability of NMR, HPLC, and LC-MS data.[1] For reference, the expected spectral characteristics are outlined below based on the analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Aromatic protons on the pyridine ring are expected in the range of δ 7.0-8.5 ppm. Protons on the morpholine ring would likely appear as multiplets in the δ 3.0-4.0 ppm region. The protons of the B(OH)₂ group may appear as a broad singlet.
-
¹³C NMR: Aromatic carbons are expected in the δ 110-160 ppm range. The carbon attached to the boron atom will likely show a broad signal. The carbons of the morpholine ring would be expected in the δ 40-70 ppm range.
-
¹⁹F NMR: A singlet corresponding to the fluorine atom on the pyridine ring would be expected.
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound.
Infrared (IR) Spectroscopy: Characteristic peaks would include O-H stretching from the boronic acid group (broad, ~3200-3600 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), B-O stretching (~1300-1400 cm⁻¹), and C=C/C=N stretching from the pyridine ring (~1500-1600 cm⁻¹).
Experimental Protocols
Detailed experimental protocols for the synthesis of 3-Fluoro-2-morpholinopyridine-4-boronic acid are not available in the public domain based on the conducted searches. However, a general approach to the synthesis of similar pyridinylboronic acids involves the lithiation of a corresponding bromopyridine derivative followed by quenching with a trialkyl borate.
Below is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction, a key application of this class of compounds.
Representative Protocol for Suzuki-Miyaura Cross-Coupling:
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a pyridinylboronic acid with an aryl halide.
Materials:
-
3-Fluoro-2-morpholinopyridine-4-boronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using an aqueous base solution)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide (1.0 eq), 3-Fluoro-2-morpholinopyridine-4-boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (typically 1-5 mol%).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Add the degassed solvent(s) to the flask via syringe.
-
The reaction mixture is heated with stirring (typically between 80-110 °C) and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the specific biological activities or the signaling pathways associated with 3-Fluoro-2-morpholinopyridine-4-boronic acid. However, the structural motifs present in the molecule suggest potential areas of interest for drug discovery. Pyridine derivatives are known to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.[6][7] The morpholine group is a common feature in many approved drugs and is often incorporated to improve pharmacokinetic properties.
Boronic acids, in general, are a class of compounds with diverse biological applications, including acting as inhibitors for various enzymes.[8] The boronic acid functional group can form reversible covalent bonds with diols, which are present in many biological molecules such as sugars and the active sites of some enzymes.[4]
Given these general properties, 3-Fluoro-2-morpholinopyridine-4-boronic acid could be a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is required to elucidate its specific biological targets and mechanisms of action.
Safety and Handling
Based on information from suppliers for this or closely related compounds, 3-Fluoro-2-morpholinopyridine-4-boronic acid should be handled with care. The following hazard statements are associated with it: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Standard laboratory safety precautions should be taken, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. As with many boronic acids, it may be sensitive to moisture and air, necessitating storage in a tightly sealed container under an inert atmosphere.[4]
This technical guide is intended for informational purposes only and should be used in conjunction with other safety resources and professional judgment.
References
- 1. 1256355-28-8|(3-Fluoro-2-morpholinopyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 2. aobchem.com [aobchem.com]
- 3. 1256355-28-8(3-Fluoro-2-morpholinopyridine-4-boronic acid) | Kuujia.com [pt.kuujia.com]
- 4. CAS 1256355-28-8: B-[3-Fluoro-2-(4-morpholinyl)-4-pyridiny… [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]




